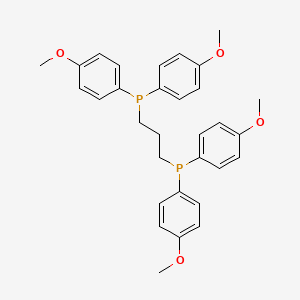
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is an organophosphorus compound with the molecular formula C31H34O4P2. This compound is characterized by the presence of phosphine groups attached to a 1,3-propanediyl backbone, with bis(4-methoxyphenyl) substituents. It is a white solid that is soluble in organic solvents and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] typically involves the reaction of 1,3-dichloropropane with lithium diphenylphosphide, followed by the introduction of methoxy groups. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Nucleophiles such as halides or amines.
Coordination: Transition metals like palladium, nickel, or platinum.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] has several scientific research applications:
Biology: Employed in the development of biologically active metal coordination complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of nanoclusters and as a stabilizing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] primarily involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Similar structure but lacks the methoxy groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Contains piperidine groups instead of phosphine groups.
Benzene, 1,1’-(1,3-propanediyl)bis-: Contains benzene rings instead of methoxyphenyl groups.
Uniqueness
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is unique due to the presence of methoxy groups, which can influence its reactivity and coordination properties. The methoxy groups can provide additional steric and electronic effects, making this compound distinct from its analogs .
Propiedades
Número CAS |
111216-21-8 |
|---|---|
Fórmula molecular |
C31H34O4P2 |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
3-bis(4-methoxyphenyl)phosphanylpropyl-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C31H34O4P2/c1-32-24-6-14-28(15-7-24)36(29-16-8-25(33-2)9-17-29)22-5-23-37(30-18-10-26(34-3)11-19-30)31-20-12-27(35-4)13-21-31/h6-21H,5,22-23H2,1-4H3 |
Clave InChI |
NITFBBJDNBZGRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


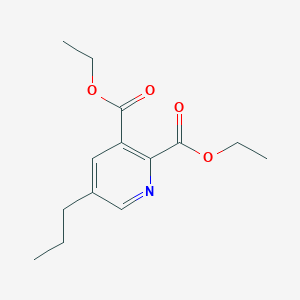
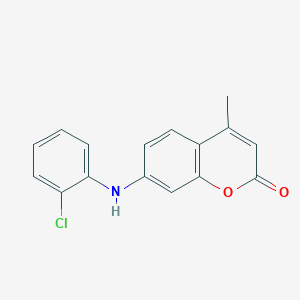
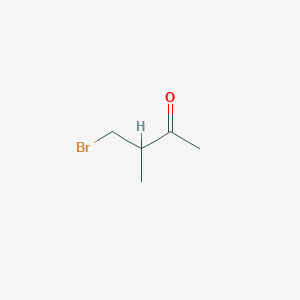

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
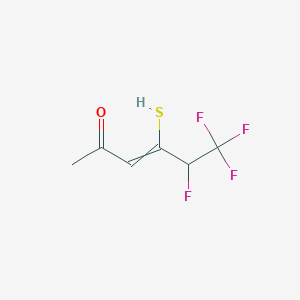
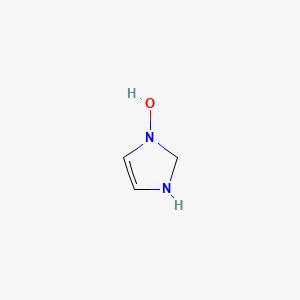
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
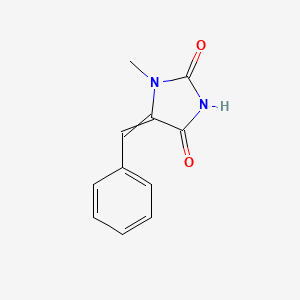
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
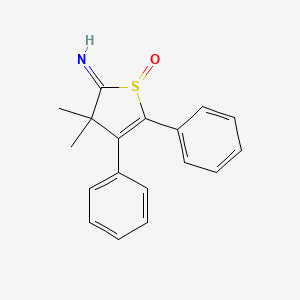
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
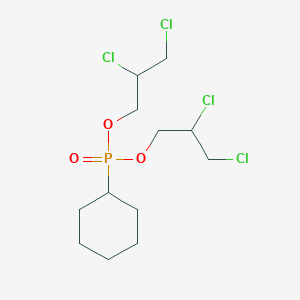
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
